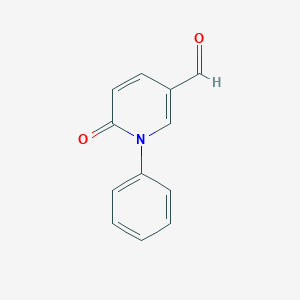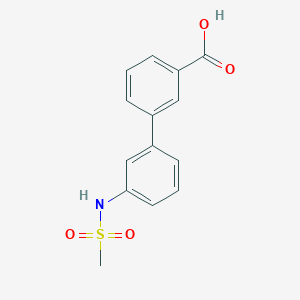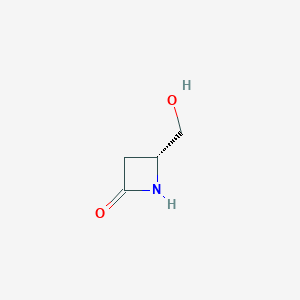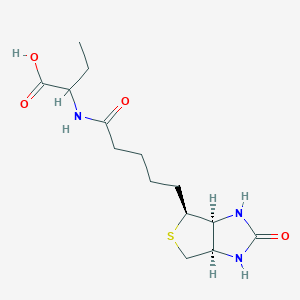
5-Chloro-2-hydroxypyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxypyridine-4-boronic acid (5-Cl-2-HOPBA) is a versatile boronic acid derivative which has been used for a variety of purposes in both scientific research and in laboratory experiments. It is a relatively new compound and has only recently been discovered and studied. 5-Cl-2-HOPBA has been found to have a variety of applications in both organic and inorganic chemistry, as well as in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxypyridine-4-boronic acid has been used in a variety of scientific research applications, including organic and inorganic chemistry, biochemistry and physiology. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds and materials, such as polymers and catalysts. In inorganic chemistry, this compound has been used to synthesize metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and drug delivery. In biochemistry, this compound has been used to study the effects of various compounds on cellular processes and to study the structure and function of proteins. In physiology, this compound has been used to study the effects of various compounds on the human body, such as the effects of drugs, hormones, and other biological agents.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-2-hydroxypyridine-4-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of this compound is responsible for its reactivity and its ability to interact with other molecules. It is believed that the boronic acid group binds to the target molecule, forming a covalent bond. This bond then allows the this compound molecule to interact with the target molecule, which can lead to a variety of biological effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied and are not yet fully understood. However, it is believed that this compound can interact with various biological molecules, such as proteins, and can affect the structure and function of these molecules. It is also believed that this compound can affect the activity of enzymes and receptors, which can lead to changes in cellular processes and physiological responses.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-hydroxypyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It also has a high reactivity, which makes it useful for a variety of synthetic reactions. In addition, this compound can be used to study the effects of various compounds on cellular processes and physiological responses.
However, there are also some limitations to using this compound in laboratory experiments. It is not always easy to obtain pure this compound, as it can be difficult to isolate and purify. In addition, the exact mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Chloro-2-hydroxypyridine-4-boronic acid in scientific research and laboratory experiments. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various biological molecules. Another potential direction is to study the effects of this compound on various cellular processes and physiological responses, in order to better understand its potential uses in medicine and drug development. Additionally, this compound could be used to synthesize more complex compounds and materials, such as polymers and MOFs, which could have potential applications in a variety of fields. Finally, this compound could be used to develop new catalysts and reagents for use in organic and inorganic chemistry.
Synthesemethoden
5-Chloro-2-hydroxypyridine-4-boronic acid is synthesized through a two-step reaction process. The first step involves the reaction of 4-chloro-2-hydroxypyridine (4-Cl-2-HOP) with boronic acid in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and is known as a Suzuki-Miyaura coupling reaction. The second step involves the deprotection of the Boc group by treating the reaction mixture with a base, such as sodium hydroxide. This process yields this compound, which can then be isolated and purified for further use.
Eigenschaften
IUPAC Name |
(5-chloro-2-oxo-1H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAOEQIHNMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

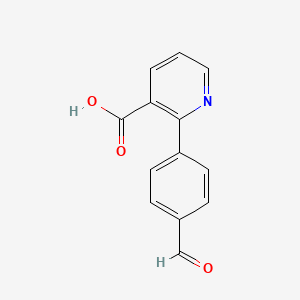
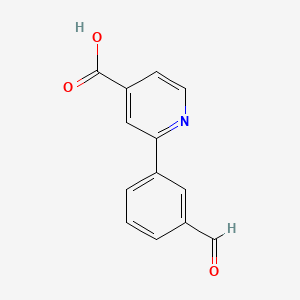

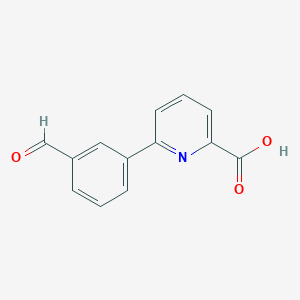




![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
